Lipophilicity (XLogP3): A 1.0-LogP-Unit Increase Over the N-Methyl Analog
1-tert-Butylpiperidin-4-amine exhibits a computed XLogP3 of 0.9, compared to an XLogP3 of -0.1 for 1-methylpiperidin-4-amine, the most common and commercially available N-alkyl analog [1]. This 1.0 logP unit increase reflects the lipophilic contribution of the tert-butyl group and is predictive of enhanced membrane permeability and potential blood-brain barrier penetration.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 |
| Comparator Or Baseline | 1-Methylpiperidin-4-amine: XLogP3 = -0.1 |
| Quantified Difference | Δ XLogP3 = +1.0 (target more lipophilic) |
| Conditions | PubChem-computed XLogP3 algorithm (release 2025.04.14) |
Why This Matters
A 1.0 logP unit difference translates to a 10-fold higher octanol-water partition coefficient, directly impacting membrane permeability and CNS distribution potential, making procurement decisions program-specific.
- [1] PubChem Compound Summary: 1-tert-Butylpiperidin-4-amine (CID 17750401), XLogP3 = 0.9; 4-Amino-1-methylpiperidine (CID 2737531), XLogP3 = -0.1. National Center for Biotechnology Information. View Source
